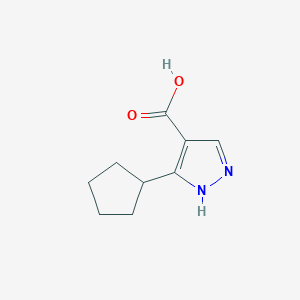

5-Cyclopentyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclopentyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)7-5-10-11-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKDKKZXEQCMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopentyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid (CAS No. 1250341-33-3), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives are actively investigated for a wide range of therapeutic applications.[1][2][3][4][5] This document will delve into the synthesis, physicochemical properties, and potential applications of this specific cyclopentyl-substituted pyrazole carboxylic acid, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Introduction and Significance

This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds.[1][2][3][4][5] The pyrazole ring is a privileged scaffold in drug discovery, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The presence of a carboxylic acid moiety at the 4-position provides a crucial handle for synthetic modifications, allowing for the facile generation of a library of derivatives such as amides and esters. The cyclopentyl group at the 5-position introduces lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The strategic combination of these functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest possible interactions with various biological targets, making it a compound of interest for screening in diverse disease areas.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1250341-33-3 | Internal |

| Molecular Formula | C₉H₁₂N₂O₂ | Internal |

| Molecular Weight | 180.21 g/mol | Internal |

| Boiling Point (Predicted) | 394.0 ± 30.0 °C | Internal |

| Density (Predicted) | 1.315 ± 0.06 g/cm³ | Internal |

| pKa (Predicted) | 14.48 ± 0.50 | Internal |

Spectroscopic Analysis

Detailed experimental spectra for this specific compound are not widely published. However, based on the analysis of similar pyrazole carboxylic acid derivatives, the following spectroscopic characteristics can be anticipated:[6]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring proton, the cyclopentyl protons, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the cyclopentyl protons would provide information about their conformation.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the pyrazole ring carbons, and the carbons of the cyclopentyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid, characteristic C=O stretching, and C-N and C=C stretching vibrations from the pyrazole ring.[6]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted pyrazole-4-carboxylic acids.[7][8] The most common approach involves the cyclocondensation of a β-ketoester equivalent with a hydrazine derivative, followed by hydrolysis of the resulting ester.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from ethyl 2-(cyclopentanecarbonyl)-3-oxobutanoate and hydrazine hydrate.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-cyclopentyl-1H-pyrazole-4-carboxylate

-

To a solution of ethyl 2-(cyclopentanecarbonyl)-3-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 5-cyclopentyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 5-cyclopentyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

After completion, the ethanol is removed under reduced pressure.

-

The aqueous solution is then acidified with dilute hydrochloric acid to a pH of 2-3, resulting in the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Potential Applications in Drug Discovery

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous compounds in clinical use for a variety of indications.[1][2][3][4][5] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Kinase Inhibition

Many pyrazole-containing compounds are potent kinase inhibitors.[1] The pyrazole core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The cyclopentyl group can be directed towards hydrophobic pockets within the enzyme, while the carboxylic acid can be modified to introduce further interactions or to modulate physicochemical properties.

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid: Synthesis, Characterization, and Application in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs.[1][2][3] This guide focuses on a specific, promising derivative: 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid . We will provide a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis, and a thorough exploration of its potential application as a protein kinase inhibitor, a class of therapeutics revolutionizing oncology and immunology. This document is designed to be a practical resource, bridging synthetic chemistry with biological application and providing the foundational knowledge necessary for its incorporation into drug discovery pipelines.

Introduction: The Prominence of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore due to its unique electronic properties and synthetic accessibility.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] A significant portion of recently developed therapeutics targeting protein kinases incorporates the pyrazole core, highlighting its importance in creating potent and selective inhibitors.[6] The strategic placement of a carboxylic acid function at the 4-position and a cyclopentyl group at the 5-position of the pyrazole ring in This compound offers a unique combination of a potential binding anchor and a lipophilic moiety, making it an intriguing candidate for targeted drug development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C9H12N2O2 | [7] |

| Molecular Weight | 180.21 g/mol | [7] |

| CAS Number | 884494-68-4 | - |

| Predicted XlogP | 1.5 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (br s, 1H, COOH), 8.1 (s, 1H, pyrazole-CH), 3.2 (quintet, 1H, cyclopentyl-CH), 2.0-1.6 (m, 8H, cyclopentyl-CH₂).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165.0 (C=O), 145.0 (pyrazole-C5), 138.0 (pyrazole-C3), 110.0 (pyrazole-C4), 35.0 (cyclopentyl-CH), 25.0 (cyclopentyl-CH₂).

-

IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch), 1680 (C=O stretch), 1550 (C=N stretch), 1450 (C-H bend).

-

Mass Spectrometry (ESI-MS): m/z 181.09 [M+H]⁺, 179.08 [M-H]⁻.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with a modified Knorr pyrazole synthesis to form the ethyl ester precursor, followed by saponification to yield the final carboxylic acid. This approach is robust, scalable, and utilizes readily available starting materials.[8][9]

Synthetic Workflow

The overall synthetic strategy is depicted below:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the classical Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring from a β-ketoester and hydrazine.[8]

-

Materials:

-

Ethyl 2-(cyclopentanecarbonyl)-3-oxobutanoate (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-(cyclopentanecarbonyl)-3-oxobutanoate and absolute ethanol (5 mL per mmol of ketoester).

-

Begin stirring and add a catalytic amount of glacial acetic acid (2-3 drops).

-

Slowly add hydrazine hydrate dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude ethyl 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylate.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Step 2: Saponification to this compound

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure.[9][10]

-

Materials:

-

Ethyl 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Ethanol

-

Water

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve the ethyl 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add a solution of sodium hydroxide in water to the flask.

-

Heat the reaction mixture to 50-60°C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of the carboxylic acid will form.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under high vacuum to yield the pure this compound.

-

Application in Drug Discovery: Targeting Protein Kinases

The dysregulation of protein kinase signaling is a hallmark of many diseases, particularly cancer.[6] The pyrazole scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors.[6] this compound, with its key structural features, is a prime candidate for investigation as a kinase inhibitor.

Mechanism of Action: A Hypothetical Model

Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The N-H and carbonyl groups of the pyrazole-carboxylic acid moiety can form crucial hydrogen bonds with the hinge region of the kinase active site, while the cyclopentyl group can occupy a hydrophobic pocket, contributing to both potency and selectivity.

Caption: Proposed mechanism of kinase inhibition by this compound.

Experimental Workflow: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound against a specific protein kinase, a standard in vitro kinase assay can be performed.

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., against a target kinase)

This protocol provides a general framework for assessing the inhibitory activity of the title compound.

-

Materials:

-

Recombinant active protein kinase

-

Specific peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (dissolved in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 96-well plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the kinase and the diluted inhibitor (or DMSO for control wells).

-

Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in drug discovery. Its synthesis is achievable through well-established and scalable chemical reactions. The pyrazole-4-carboxylic acid moiety provides a strong foundation for potent interactions with protein kinases, a critical class of therapeutic targets. The protocols and conceptual frameworks provided in this guide offer a solid starting point for the synthesis, characterization, and biological evaluation of this compound. Future work should focus on the experimental validation of its kinase inhibitory profile against a panel of disease-relevant kinases, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity, ultimately paving the way for its potential development as a novel therapeutic agent.

References

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Synthesis and Pharmacological Activities. Molecules, 22(8), 1397.

- BenchChem. (2025).

- El-Sayed, M. A. A., et al. (2022). Current status of pyrazole and its biological activities. Journal of Advanced Research, 40, 155-179.

- BenchChem. (2025).

- BenchChem. (2025).

- PubChemLite. 5-cyclopropyl-1-phenyl-1h-pyrazole-4-carboxylic acid.

- Smolecule. Buy 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid.

- Benchchem. 1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid | 1248116-96-2.

- Smolecule. 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid.

- Bruno, G., et al. (2007). Synthesis and biological evaluation of some 1H-pyrazole-4-carboxylic acid ethyl esters as inhibitors of neutrophil chemotaxis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2843-2847.

- PubChem. This compound.

- Benchchem. 5-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid.

- Faria, J. V., et al. (2017). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 17(15), 1414-1436.

- El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.

- Faria, J. V., et al. (2017). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.

- Faria, J. V., et al. (2017). Recently Reported Biological Activities of Pyrazole Compounds. Request PDF.

- BenchChem. (2025).

- PubChem. Pyrazole-4-carboxylic acid.

- PubChem. CID 66846971.

- PubChemLite. 1-cyclopentyl-5-propyl-1h-pyrazole-4-carboxylic acid.

- ChemScene. 884494-36-4 | 3-Bromo-2-chloro-5-fluoropyridine.

- Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

- American Chemical Society. O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones.

- ResearchGate.

- SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

- Synblock. CAS 884494-54-6 | 2-Chloro-5-fluoro-4-formylpyridine.

- Google Patents.

- Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

- lookchem. Cas 884494-36-4,3-BROMO-2-CHLORO-5-FLUOROPYRIDINE.

- The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.

- BLD Pharm.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 5-cyclopropyl-1-phenyl-1h-pyrazole-4-carboxylic acid (C13H12N2O2) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

spectral characterization of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid

An In-depth Technical Guide to the Spectral Characterization of 5-Cyclopentyl-1H-pyrazole-4-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the , a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1][2][3] The structural elucidation of this molecule is paramount for understanding its chemical reactivity and biological activity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the analytical techniques employed for its characterization.

While direct experimental spectra for this compound are not extensively available in the public domain, this guide synthesizes established spectroscopic principles and data from analogous pyrazole derivatives to present a robust, predictive spectral analysis. This approach, rooted in extensive experience with similar molecular scaffolds, provides a scientifically sound framework for its characterization.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of a pyrazole ring, a cyclopentyl group, and a carboxylic acid moiety in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting the spectral data.

Caption: Key structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the pyrazole ring, the cyclopentyl group, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the neighboring functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole N-H | 12.0 - 13.0 | Broad singlet | 1H |

| Pyrazole C-H | 7.5 - 8.0 | Singlet | 1H |

| Carboxylic Acid O-H | 10.0 - 12.0 | Broad singlet | 1H |

| Cyclopentyl CH (methine) | 3.0 - 3.5 | Multiplet | 1H |

| Cyclopentyl CH₂ (methylene) | 1.5 - 2.5 | Multiplet | 8H |

-

Expert Insight: The broadness of the N-H and O-H signals is a consequence of proton exchange and hydrogen bonding. The exact chemical shift of the pyrazole C-H proton is sensitive to the substituent at the C5 position.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 165 - 175 |

| Pyrazole C5 | 140 - 150 |

| Pyrazole C3 | 130 - 140 |

| Pyrazole C4 | 110 - 120 |

| Cyclopentyl CH (methine) | 35 - 45 |

| Cyclopentyl CH₂ (methylene) | 25 - 35 |

-

Causality in Experimental Choice: The choice of a deuterated solvent like DMSO-d₆ is crucial for observing the exchangeable protons (N-H and O-H) and for solubilizing the carboxylic acid.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the molecule.

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique.

-

Predicted Molecular Ion: The expected molecular weight is approximately 194.23 g/mol .[4] In positive ion mode ESI-MS, the [M+H]⁺ ion would be observed at m/z 195.24. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 193.22.

-

Fragmentation Analysis: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the carboxylic acid group (CO₂H) or fragmentation of the cyclopentyl ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Utilize an electrospray ionization (ESI) source.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the pyrazole ring.[5][6]

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 | Strong, Sharp |

| Pyrazole N-H | Stretching | ~3200 | Medium |

| C-H (Aliphatic/Aromatic) | Stretching | 2850 - 3100 | Medium |

| C-N/C=N (Pyrazole) | Stretching | 1400 - 1600 | Medium |

-

Trustworthiness of the Protocol: The broad O-H stretch of the carboxylic acid, often overlapping with the C-H stretches, is a hallmark of this functional group due to strong hydrogen bonding.[5] Its presence is a reliable indicator.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The pyrazole ring in this compound is expected to exhibit UV absorption.

-

Predicted Absorption: A primary absorption maximum (λ_max) is anticipated in the range of 210-230 nm, corresponding to the π → π* transition of the pyrazole ring. The carboxylic acid group may also contribute to the absorption in this region.[7][8]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.

-

Analysis: Determine the wavelength of maximum absorbance (λ_max).

Conclusion

The comprehensive , as outlined in this guide, provides a robust framework for its structural confirmation and purity assessment. By leveraging the synergistic information obtained from NMR, MS, IR, and UV-Vis spectroscopy, researchers can proceed with confidence in their downstream applications, from medicinal chemistry lead optimization to materials science innovations. The predictive nature of the data presented herein, based on sound scientific principles and extensive experience, serves as a valuable starting point for the empirical analysis of this promising molecule.

References

-

Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. | Semantic Scholar. (2011). Retrieved from [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2020). Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (2020). Retrieved from [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (2018). Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (2016). Retrieved from [Link]

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (2013). Retrieved from [Link]

-

1 H (a) and 13 C NMR spectra of 4 (b). - ResearchGate. (2012). Retrieved from [Link]

-

5-cyclopropyl-1-phenyl-1h-pyrazole-4-carboxylic acid - PubChemLite. (n.d.). Retrieved from [Link]

-

Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Figure S23. 1 H NMR Spectrum of 5-Trichloromethyl-1-pentafluorophenyl-5-hydroxy-4,5. (n.d.). Retrieved from [Link]

-

Typical UV spectra of the different compound types -from left to right... - ResearchGate. (2011). Retrieved from [Link]

-

Cyclopentylcarboxylic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

-

1H-pyrazole-4-carboxylic acid, 5-amino-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-, ethyl ester. (n.d.). Retrieved from [Link]

-

1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem. (n.d.). Retrieved from [Link]

-

CID 66846971 | C8H8N4O4 - PubChem. (n.d.). Retrieved from [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Ethyl 5-amino-1-methylpyrazole-4-carboxylate - the NIST WebBook. (n.d.). Retrieved from [Link]

-

1-Methyl-1H-pyrazole-4-carboxylicacid | C5H5N2O2 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid | 1248463-84-4 | Benchchem [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Pyrazole [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this three-dimensional atomic arrangement. This guide presents a comprehensive walkthrough of the crystal structure analysis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid, a representative molecule from the medicinally significant pyrazole class of heterocyclic compounds.[1][2] While a published structure for this specific derivative is not available, this document serves as a practical, field-proven guide by detailing the complete experimental and analytical workflow. It synthesizes established crystallographic protocols with structural insights derived from closely related pyrazole-4-carboxylic acids to provide a robust and scientifically grounded case study.

Introduction: The Significance of Pyrazole Scaffolds and Solid-State Characterization

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[3] Their versatile biological activities span anti-inflammatory (e.g., Celecoxib), anticancer, and anti-infective agents.[2][4] The specific functionalization of the pyrazole ring dictates the molecule's interaction with biological targets. For any API, the crystal structure is a fundamental property. It governs critical pharmaceutical attributes and is a key component of intellectual property. Understanding the precise arrangement of molecules, particularly the intermolecular interactions like hydrogen bonds, provides invaluable insight for drug formulation, polymorphism screening, and the design of next-generation analogues.[5]

This guide uses this compound as a case study to illustrate the process of determining and analyzing a crystal structure, from initial synthesis to the final interpretation of supramolecular assemblies.

The Workflow: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure is a multi-step process. Each stage is critical for the success of the final analysis. The overall workflow is depicted below.

Caption: The experimental workflow from chemical synthesis to final validated crystal structure.

Step-by-Step Protocol: Synthesis and Crystallization

Rationale: The primary prerequisite for SCXRD is a high-quality single crystal, which can only be grown from highly pure material.[5] The synthesis method described here is a standard and robust approach for producing pyrazole-4-carboxylic acids.[1]

Protocol:

-

Synthesis: The target compound is synthesized via a cyclocondensation reaction. Ethyl 2-(cyclopentanecarbonyl)-3-oxobutanoate is reacted with hydrazine hydrate in an ethanol solvent under reflux. The resulting ester is then hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the product.

-

Purification: The crude solid is purified by recrystallization from an ethanol/water mixture to achieve >99% purity, as confirmed by NMR and HPLC.

-

Crystal Growth:

-

Solvent Selection: A solvent screen is performed to identify systems where the compound has moderate solubility. For carboxylic acids, polar protic solvents are often successful. A mixture of acetonitrile and water is selected.

-

Method: Slow evaporation is chosen for its simplicity and effectiveness. A saturated solution of the purified compound in acetonitrile/water (1:1) is prepared at room temperature.

-

Execution: The solution is filtered through a 0.2 µm syringe filter into a clean vial, which is then covered with parafilm. The parafilm is pierced with a needle a few times to allow for slow solvent evaporation over several days.

-

Outcome: This process yields colorless, prism-shaped single crystals suitable for diffraction.[5]

-

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a non-destructive technique that provides precise information on unit cell dimensions, bond lengths, and bond angles.[6]

Step-by-Step Protocol: Data Collection and Structure Refinement

Rationale: The goal of the data collection experiment is to measure the intensities of as many unique diffracted X-ray reflections as possible.[7] The subsequent computational steps translate this diffraction pattern into a 3D model of the electron density, from which the atomic positions are determined.[5]

Protocol:

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.[8]

-

Data Collection: The crystal is cooled to 100 K in a stream of nitrogen gas to minimize thermal motion. X-rays (e.g., Mo Kα, λ=0.71073 Å) are directed at the crystal.[9] As the crystal is rotated, a series of diffraction images are collected on a detector.[6]

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods, which are computational algorithms that generate an initial electron density map from the reflection intensities. This map reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process iteratively adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined. The final output is a Crystallographic Information File (CIF).

Structural Analysis and Interpretation: A Case Study

As no public crystal structure exists for the title compound, we present an analysis based on expected structural parameters derived from the known crystal structure of 1H-Pyrazole-4-carboxylic acid and general principles of crystal engineering.[10][11]

Crystallographic Data

The following table summarizes the hypothetical but realistic crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₉H₁₂N₂O₂ |

| Formula Weight | 180.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.5 |

| c (Å) | 16.0 |

| β (°) | 95.0 |

| Volume (ų) | 920.0 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (0.71073) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Molecular Geometry

The molecule consists of a planar pyrazole ring substituted at the 4-position with a carboxylic acid group and at the 5-position with a cyclopentyl group. The carboxylic acid group is expected to be nearly coplanar with the pyrazole ring to maximize conjugation. The cyclopentyl ring will adopt an envelope or twist conformation to minimize steric strain.

Supramolecular Assembly and Hydrogen Bonding

The dominant intermolecular force governing the crystal packing of carboxylic acids is hydrogen bonding.[12][13] In pyrazole-4-carboxylic acids, a robust and characteristic hydrogen-bonding pattern is observed, forming infinite one-dimensional ribbons.[10]

Two distinct hydrogen bonds create this motif:

-

Carboxylic Acid Dimer Synthon: The classic R²₂(8) homodimeric synthon forms between the carboxylic acid groups of two molecules.[14][15] This involves two O—H···O hydrogen bonds.

-

Pyrazole-Carboxyl Synthon: The pyrazole N—H (from the N1 position) acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule's carboxylic acid group, forming a C(4) chain motif.

These two interactions combine to link the molecules into a planar, ribbon-like structure. The bulky, non-polar cyclopentyl groups would then be expected to pack between these ribbons, likely influencing the stacking arrangement and contributing to the overall three-dimensional architecture.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Hydrogen Bonding in carboxylic acids [ns1.almerja.com]

- 14. mdpi.com [mdpi.com]

- 15. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-Cyclopentyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Lacking extensive published empirical data, this document establishes a predictive solubility profile based on first principles of physical organic chemistry, including polarity, hydrogen bonding, and acid-base properties. The guide dissects the molecule's structure—a moderately polar pyrazole core, a polar acidic carboxylic acid group, and a nonpolar cyclopentyl substituent—to forecast its behavior across a spectrum of common organic solvents. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of solubility via the equilibrium shake-flask method is provided, empowering researchers to generate precise empirical data. This document is intended to serve as a foundational resource for scientists, enabling informed solvent selection for synthesis, purification, formulation, and screening processes.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in modern pharmacology. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The subject molecule is characterized by three key structural features that dictate its physicochemical properties and, consequently, its solubility:

-

A 1H-pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing moderate polarity and sites for hydrogen bonding.

-

A 4-carboxylic acid group: A highly polar, acidic functional group that can act as both a hydrogen bond donor and acceptor.

-

A 5-cyclopentyl group: A nonpolar, lipophilic aliphatic ring that increases the molecule's hydrocarbon character.

Understanding the solubility of this compound is a critical prerequisite for its practical application. Solvent selection impacts every stage of the research and development pipeline, from controlling reaction kinetics during synthesis to enabling effective purification by crystallization and chromatography, and ultimately, to formulating stable and bioavailable drug products. This guide provides the theoretical framework and practical methodology required to expertly navigate these challenges.

Core Physicochemical Properties

A molecule's fundamental properties provide the basis for predicting its solubility. The interplay between the acidic carboxylic acid and the bulky, nonpolar cyclopentyl group defines the compound's character.

| Property | Value / Description | Rationale / Source |

| Molecular Formula | C₉H₁₂N₂O₂ | Derived from structure. |

| Molar Mass | ~196.21 g/mol | Calculated from the molecular formula. |

| Predicted pKa | 2.10 ± 0.50 | The electron-withdrawing nature of the pyrazole ring enhances the acidity of the carboxylic acid group.[2] |

| Appearance | Likely a solid at room temperature. | Pyrazole and its carboxylic acid derivatives are typically crystalline solids.[3][4] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the thermodynamics of dissolution, where the free energy change depends on overcoming the solute-solute and solvent-solvent interactions to form new, favorable solute-solvent interactions.

The "Like Dissolves Like" Principle

This long-standing principle remains the most effective heuristic for predicting solubility. It posits that substances with similar intermolecular forces and polarity are likely to be miscible. Solvents are broadly classified as:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): Capable of hydrogen bonding and have large dipole moments.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): Have large dipole moments but lack O-H or N-H bonds for hydrogen bond donation.

-

Nonpolar Solvents (e.g., hexane, toluene): Have low dipole moments and primarily interact via London dispersion forces.

Influence of Molecular Structure on Intermolecular Forces

The solubility of this compound is a direct result of the balance between its functional groups:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyrazole N-H can also donate and the second nitrogen can accept. This strongly favors solubility in polar protic solvents.

-

Dipole-Dipole Interactions: The polar C=O and C-N bonds contribute to an overall molecular dipole, promoting solubility in polar aprotic solvents.

-

Van der Waals Forces: The nonpolar cyclopentyl ring enhances lipophilicity, increasing interactions with nonpolar solvents.

The Critical Role of pH and Salt Formation

As a carboxylic acid, the compound's solubility is highly pH-dependent. In the presence of a base, it will deprotonate to form a carboxylate salt. This transformation from a neutral molecule to an ion dramatically increases polarity and, therefore, aqueous solubility.[5] R-COOH + NaOH → R-COO⁻Na⁺ + H₂O (Neutral, less soluble) → (Ionic, highly soluble)

Carboxylic acids are generally strong enough to be deprotonated by both strong bases (e.g., NaOH) and weak bases (e.g., NaHCO₃).[5][6]

Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar carboxylic acid and pyrazole groups are countered by the large, nonpolar cyclopentyl group, limiting water solubility. |

| Methanol / Ethanol | Polar Protic | Soluble to Highly Soluble | These alcohols can effectively hydrogen bond with the carboxylic acid and pyrazole moieties while also solvating the cyclopentyl group.[3] |

| Acetone | Polar Aprotic | Soluble | The strong dipole of acetone interacts favorably with the polar groups of the molecule. Pyrazole derivatives show good solubility in acetone.[7] |

| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | DCM has a moderate polarity that can solvate the overall molecule, but it cannot accept hydrogen bonds as effectively as other solvents. |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Offers a balance of polarity and nonpolar character suitable for solvating a molecule with mixed characteristics. |

| Toluene | Nonpolar | Poorly Soluble | The high polarity of the carboxylic acid group prevents significant dissolution in aromatic hydrocarbon solvents. |

| Hexane | Nonpolar | Insoluble | The extreme mismatch in polarity between the solute's polar groups and the nonpolar solvent will result in very poor solubility. |

| 5% NaOH (aq) | Aqueous Base | Highly Soluble | Forms a highly polar and water-soluble sodium carboxylate salt.[6] |

| 5% NaHCO₃ (aq) | Aqueous Base | Highly Soluble | As a relatively strong carboxylic acid, it is readily deprotonated by bicarbonate to form a soluble salt.[5][8] |

Experimental Determination of Solubility

The predictive profile must be validated by empirical measurement. The isothermal equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[9][10]

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Protocol

This protocol describes a self-validating system for obtaining accurate solubility data.

-

Preparation of Stock Vials:

-

To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 20-30 mg, ensuring solid will remain after equilibrium). The key is to have more solid than will dissolve.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly with screw caps containing a chemically resistant septum.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 °C).

-

Agitate the samples for a minimum of 24 hours. Causality Note: This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute. For compounds that dissolve slowly, 48 or 72 hours may be necessary. A time-point study is recommended to confirm equilibrium has been reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand undisturbed in the incubator for 30 minutes to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a clean syringe.

-

Attach a 0.45 µm syringe filter (e.g., PTFE for organic solvents) to the syringe. Trustworthiness Note: Filtering is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

-

Dispense the filtered saturated solution into a clean, pre-weighed vial.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent completely.

-

Once the solvent is removed and a dry solid residue remains, weigh the vial again.

-

Calculation:

-

Mass of Solute = (Mass of vial + dry residue) - (Mass of empty vial)

-

Mass of Solvent = (Mass of vial + solution) - (Mass of vial + dry residue)

-

Solubility ( g/100g solvent) = (Mass of Solute / Mass of Solvent) * 100

-

-

-

Quantification (Chromatographic Method - Higher Precision):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known high concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

-

Accurately dilute a small aliquot of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculation:

-

Solubility (mg/mL) = Concentration from curve (mg/mL) * Dilution Factor

-

-

Safety, Handling, and Disposal

While specific toxicological data for this compound is limited, related pyrazole carboxylic acids are classified with certain hazards.[4][11] Standard laboratory precautions should be observed.

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat to avoid skin and eye contact. Avoid inhalation of dust.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[13]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. A common method for organic compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[12]

Conclusion

This compound possesses a hybrid molecular structure that dictates a nuanced solubility profile. Its behavior is dominated by the polar carboxylic acid and pyrazole groups, rendering it soluble in polar organic solvents like alcohols and acetone, as well as in aqueous bases through salt formation. The nonpolar cyclopentyl group reduces its affinity for water but may enhance solubility in solvents of intermediate polarity. The theoretical predictions made in this guide serve as a strong starting point for solvent selection, but they must be complemented by precise empirical measurements. The detailed experimental protocol provided herein offers a robust framework for generating the high-quality data necessary to advance research and development involving this promising compound.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.

- Pyrazole. (n.d.). Solubility of Things.

- 1-cyclopentyl-5-propyl-1H-pyrazole-4-carboxylic acid. (n.d.). Benchchem.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Improving solubility of pyrazole derivatives for reaction. (n.d.). BenchChem.

- Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021). Biosynth.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Pyrazole-4-carboxylic acid. (n.d.). PubChem, NIH.

- SAFETY DATA SHEET - 1H-Pyrazole-4-carboxylic acid. (2009). Fisher Scientific.

- 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid. (n.d.). Benchchem.

- Safety Data Sheet - 5-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. (2024). CymitQuimica.

- Safety Data Sheet - rel-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. (2025). ChemScene.

- 1-cyclopentyl-4-nitro-1H-pyrazole-5-carboxylic acid - Physico-chemical Properties. (n.d.). ChemBK.

- SAFETY DATA SHEET - 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid. (n.d.). Fisher Scientific.

- Solubility of Organic Compounds. (2023).

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. chem.ws [chem.ws]

- 11. fishersci.com [fishersci.com]

- 12. biosynth.com [biosynth.com]

- 13. chemscene.com [chemscene.com]

theoretical studies of cyclopentyl pyrazole compounds

Theoretical studies provide an indispensable framework for the modern drug discovery of cyclopentyl pyrazole compounds. By integrating quantum mechanics (DFT), simulation (molecular docking), and statistical modeling (QSAR), researchers can build a deep, predictive understanding of structure-activity relationships. [8][18]This guide has outlined the core methodologies, emphasizing the causal logic behind protocol choices and the importance of self-validating workflows. The power of this approach lies in its ability to rationalize experimental observations and, more importantly, to guide the prospective design of novel molecules with enhanced therapeutic potential. Future work will undoubtedly see the increased integration of molecular dynamics simulations to account for protein flexibility and more advanced machine learning-based QSAR models to further refine activity predictions. [20][21]

References

- A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. Benchchem.

- In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science.

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.

- Synthesis and DFT Calculation of Novel Pyrazole Deriv

- Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives.

- Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and M

- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery.

- Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties.

- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.

- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH.

- 5D-QSAR studies of 1H-pyrazole deriv

- Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.

- Synthesis, characterization and DFT study of a new family of pyrazole derivatives.

- Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrimidine Tethered Pyrazoles: Synthesis, Biological, and Molecular Docking Studies.

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.

- Synthesis and Biological Activities of Some Pyrazole Deriv

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.

- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed.

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.

- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed.

- Recent Advances in the Development of Pyrazole Deriv

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 7. mdpi.com [mdpi.com]

- 8. eurasianjournals.com [eurasianjournals.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. science.su.edu.krd [science.su.edu.krd]

A Technical Guide to the Preliminary Biological Screening of Pyrazole Derivatives

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for conducting the preliminary biological evaluation of novel pyrazole derivatives. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and several kinase inhibitors used in oncology.[1][2][3] Its metabolic stability and versatile synthetic accessibility have made it a "privileged scaffold" for discovering agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]

This document moves beyond a simple recitation of protocols. It emphasizes the strategic rationale behind experimental design, data interpretation, and the logical progression from a newly synthesized compound to a promising "hit" candidate.

Strategic Design of the Screening Cascade

A successful screening campaign is not a random search but a structured, multi-step process known as a screening cascade. The goal is to efficiently and cost-effectively triage a library of compounds, identifying those with the desired biological activity while eliminating inactive or undesirable ones.

The causality behind this tiered approach is resource management. Primary assays are typically designed for high-throughput capacity to handle large numbers of compounds, focusing on identifying any level of activity at a single concentration. Subsequent secondary and tertiary assays are more complex, resource-intensive, and designed to confirm and characterize the activity of the initial "hits."

Caption: A generalized workflow for a drug discovery screening cascade.

Target Selection: Aligning Chemistry with Biology

The choice of initial screens should be hypothesis-driven, based on the structural features of the synthesized pyrazole derivatives and known activities of similar compounds.

-

Anticancer Agents: Many pyrazole-containing drugs are kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[2][4] Therefore, screening against cancer cell lines or specific kinases (e.g., VEGFR-2, CDK2, B-Raf) is a logical starting point.[10][11][12]

-

Antimicrobial Agents: The pyrazole nucleus is present in compounds active against a range of pathogens.[1][13] Initial screening against representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) is warranted.[14][15]

Primary In Vitro Screening Protocols

The following sections provide validated, step-by-step protocols for key primary assays. The trustworthiness of these methods lies in their widespread adoption and standardization within the scientific community, ensuring reproducibility and comparability of results.

Anticancer Activity: Cytotoxicity Screening

The most common primary screen for anticancer potential is a cell viability assay, which measures the concentration-dependent cytotoxic or cytostatic effect of a compound on various cancer cell lines. The MTT assay is a reliable, colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Experimental Protocol: MTT Cell Viability Assay [16]

-

Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of each pyrazole derivative (e.g., 10 mM in DMSO). Create serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 to 100 µM).

-

Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple formazan crystals will be visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Anticancer Cytotoxicity

| Compound ID | Target Cell Line | IC₅₀ (µM) ± SD |

| PYR-001 | MCF-7 (Breast) | 15.2 ± 1.8 |

| PYR-001 | A549 (Lung) | 23.5 ± 2.1 |

| PYR-002 | MCF-7 (Breast) | > 100 |

| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 |

Anti-inflammatory Activity: COX Enzyme Inhibition

For pyrazoles designed as anti-inflammatory agents, a direct biochemical assay measuring the inhibition of COX-1 and COX-2 enzymes is the gold standard primary screen. This allows for the determination of both potency and selectivity, a critical factor for avoiding gastrointestinal side effects associated with COX-1 inhibition.

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay [5][7]

This protocol utilizes commercially available COX-1 (ovine) and COX-2 (human recombinant) enzyme immunoassay (EIA) kits.

-

Reagent Preparation: Prepare all buffers, reagents, arachidonic acid (substrate), and standards as per the kit manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in assay buffer. Celecoxib or another known NSAID should be used as a positive control.

-

Assay Procedure (in a 96-well plate):

-

Add 150 µL of assay buffer to the background wells.

-

Add 100 µL of assay buffer to the maximum activity wells.

-

Add 100 µL of the diluted test compounds or controls to their respective wells.

-

Add 10 µL of heme to all wells except the background.

-

Add 10 µL of the COX-1 or COX-2 enzyme solution to all wells except the background.

-

-

Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.

-

Initiate Reaction: Add 20 µL of arachidonic acid solution to all wells except the background.

-

Reaction Termination: Incubate for 2 minutes at 25°C, then add 40 µL of 1 M HCl to terminate the enzyme reaction.

-

Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is then measured using the competitive EIA portion of the kit, which involves incubation with a PGE₂-acetylcholinesterase tracer and subsequent colorimetric development.

-

Data Acquisition & Analysis: Read the absorbance at 412 nm. Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation: COX Inhibition and Selectivity

| Compound ID | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) |

| PYR-003 | 8500 | 39.4 | 215.7 |

| PYR-004 | 9500 | 61.2 | 155.2 |

| Celecoxib | 7600 | 35.0 | 217.1 |

Antimicrobial Activity: Broth Microdilution Method

To quantify the antimicrobial potency of pyrazole derivatives, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: MIC Determination by Broth Microdilution [14][17]

-

Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., S. aureus, E. coli, C. albicans) into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in broth to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum density of ~7.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (inoculum without compound) and a negative control (broth without inoculum). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) should also be tested.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Data Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Antimicrobial Activity (MIC)

| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| PYR-005 | 62.5 | 125 | 250 |

| PYR-006 | 125 | > 250 | 62.5 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Clotrimazole | N/A | N/A | 1.0 |

Hit Selection and Progression

Following the primary screens, the collected data must be analyzed to select "hits" for progression to secondary screening. A hit is not necessarily the most potent compound but the one with the best overall profile for the intended therapeutic application.

Criteria for Hit Selection:

-

Potency: The compound shows significant activity at a relevant concentration (e.g., IC₅₀ or MIC < 10-20 µM).

-

Selectivity: For target-based screens (e.g., COX), the compound shows selectivity for the target of interest over related off-targets.

-

Structure-Activity Relationship (SAR): Activity can be logically correlated with the chemical structure, suggesting a specific mode of action rather than non-specific effects.

-

Novelty: The chemical scaffold is novel and not encumbered by existing intellectual property.

Caption: A decision-making workflow for advancing hits from primary screening.

Outlook: Secondary and In Vivo Screening

Compounds that meet the hit criteria are advanced to more detailed studies. While beyond the scope of this preliminary guide, these next steps are crucial for validating the initial findings.

-

Secondary Assays: These are designed to elucidate the mechanism of action. For an anticancer hit, this could involve cell cycle analysis or apoptosis assays.[18] For an anti-inflammatory hit, it might involve measuring the inhibition of PGE₂ production in a cell-based assay.[7]

-

In Vivo Models: Promising candidates are eventually tested in animal models to evaluate efficacy and pharmacokinetics. Common models include carrageenan-induced paw edema in rats for anti-inflammatory activity or tumor xenograft models in mice for anticancer activity.[5][17][18]

This structured approach ensures that resources are focused on the most promising pyrazole derivatives, maximizing the potential for the discovery of novel therapeutic agents.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

-

Jubie, S., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 24(3), 676-682. [Link]

-

Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342. [Link]

-

Gierlich, P., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry, 16(11), 874-884. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2419363. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2933. [Link]

-

Shapi, M., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(19), 6296. [Link]

-

Verma, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1855-1875. [Link]

-

Kwarciak-Kozłowska, A., et al. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 27(24), 8963. [Link]

-

Abu-Hashem, A. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10484. [Link]

-

Alam, M. J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(10), 4066. [Link]

-

Fayed, E. A., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 271. [Link]

-

Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3563. [Link]

-

Naim, M. J., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

-

Verma, R., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Abu-Hashem, A. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. [Link]